molecular formula C8H7KNO4S B125443 potassium 1H-indol-3-yl sulfate CAS No. 2642-37-7

potassium 1H-indol-3-yl sulfate

Cat. No.: B125443
CAS No.: 2642-37-7
M. Wt: 252.31 g/mol
InChI Key: KXEKCFYZDDYZRX-UHFFFAOYSA-N
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Description

Potassium 1H-indol-3-yl sulfate, also known as potassium 3-indoxyl sulfate, is an endogenous metabolite derived from the metabolism of tryptophan. It is a potassium salt of indoxyl sulfate and is commonly found in the human body, particularly in the blood and urine. This compound is known for its role as a uremic toxin, which can accumulate in patients with chronic kidney disease and contribute to the progression of the disease .

Scientific Research Applications

Potassium 1H-indol-3-yl sulfate has several scientific research applications:

Mechanism of Action

Target of Action

Potassium 1H-indol-3-yl sulfate primarily targets the human Aryl Hydrocarbon Receptor (AhR) . AhR has recently emerged as a pathophysiological regulator of immune-inflammatory conditions . The compound has been shown to be a ligand for AhR .

Mode of Action

This compound interacts with its target, AhR, by acting as an agonist . At a concentration of 250 μM, it can induce the activation of NF-Κb , promoting the expression of both TGF-β1 and Smad3 expression in proximal tubular cells of rats . This interaction is associated with profibrotic activity .

Biochemical Pathways

This compound is a metabolite of tryptophan derived from dietary protein . Tryptophan is metabolized by intestinal bacteria into indole, which is absorbed into the blood and then further metabolized to indoxyl sulfate in the liver . This compound is normally excreted in urine . In chronic kidney disease patients where renal function is compromised, this compound can accumulate in serum as a uremic toxin, inducing oxidative stress and accelerating progression of the disease .

Pharmacokinetics

It is known that this compound is a metabolite of tryptophan and is normally excreted in urine . In patients with compromised renal function, such as those with chronic kidney disease, the compound can accumulate in the serum .

Result of Action

The molecular and cellular effects of this compound’s action include the activation of NF-Κb and the promotion of TGF-β1 and Smad3 expression in proximal tubular cells of rats . This is associated with profibrotic activity . In chronic kidney disease patients, the accumulation of this compound in the serum can induce oxidative stress and accelerate the progression of the disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of intestinal bacteria is necessary for the initial metabolism of tryptophan into indole . Additionally, the renal function of the individual can affect the accumulation and excretion of this compound .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . In chronic kidney disease patients where renal function is compromised, potassium 1H-indol-3-yl sulfate can accumulate in serum as a uremic toxin, inducing oxidative stress and accelerating progression of the disease .

Future Directions

Potassium 1H-indol-3-yl sulfate is an endogenous metabolite . It has been used in scientific research and has potential for further exploration .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 1H-indol-3-yl sulfate can be synthesized through the sulfonation of indole. The process typically involves the reaction of indole with sulfuric acid, followed by neutralization with potassium hydroxide to form the potassium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is purified through crystallization and filtration to obtain a high-purity compound suitable for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Potassium 1H-indol-3-yl sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 1H-indol-3-yl sulfate is unique due to its specific role as a uremic toxin and its interaction with the aryl hydrocarbon receptor. Unlike other indole derivatives, its accumulation in patients with chronic kidney disease and its contribution to disease progression make it a compound of significant clinical interest .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of potassium 1H-indol-3-yl sulfate can be achieved by sulfating 1H-indole-3-carboxylic acid followed by neutralization with potassium hydroxide.", "Starting Materials": [ "1H-indole-3-carboxylic acid", "Sulfur trioxide", "Potassium hydroxide", "Methanol" ], "Reaction": [ "1. Dissolve 1H-indole-3-carboxylic acid in methanol.", "2. Slowly add sulfur trioxide to the solution while stirring at room temperature until all the acid has dissolved.", "3. Heat the mixture at 50-60°C for 2 hours to complete the sulfonation reaction.", "4. Cool the mixture to room temperature and slowly add potassium hydroxide until the pH is neutralized.", "5. Filter the mixture to remove any insoluble material.", "6. Concentrate the filtrate under reduced pressure to obtain the crude product.", "7. Dissolve the crude product in water and filter to remove any remaining impurities.", "8. Add potassium hydroxide to the filtrate until the pH is neutralized.", "9. Concentrate the solution under reduced pressure to obtain the final product, potassium 1H-indol-3-yl sulfate." ] }

CAS No.

2642-37-7

Molecular Formula

C8H7KNO4S

Molecular Weight

252.31 g/mol

IUPAC Name

potassium;1H-indol-3-yl sulfate

InChI

InChI=1S/C8H7NO4S.K/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H,10,11,12);

InChI Key

KXEKCFYZDDYZRX-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)[O-].[K+]

SMILES

C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)[O-].[K+]

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)O.[K]

Appearance

Assay:≥98%A crystalline solid

2642-37-7

physical_description

White to off-white crystalline powder;  [Acros Organics MSDS]

Related CAS

487-94-5 (Parent)

Synonyms

1H-Indol-3-ol 3-(Hydrogen Sulfate) Potassium Salt;  1H-Indol-3-ol Hydrogen Sulfate (Ester) Monopotassium Salt;  Indol-3-yl Potassium Sulfate;  Indol-3-ol Potassium Sulfate;  Indol-3-yl Sulfate Potassium Salt;  Potassium Indol-3-yl Sulfate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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